Picumeterol fumarate

Description

Properties

CAS No. |

130641-37-1 |

|---|---|

Molecular Formula |

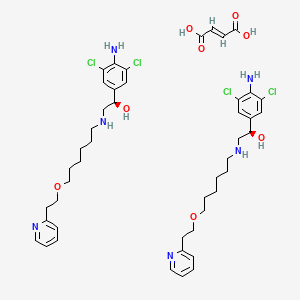

C25H33Cl2N3O6 |

Molecular Weight |

542.4 g/mol |

IUPAC Name |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1 |

InChI Key |

CQMPZSFGXMINHJ-WNGBCCIYSA-N |

SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |

Synonyms |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Origin of Product |

United States |

Preparation Methods

Enantiomeric Synthesis of Picumeterol Base

The R-enantiomer of picumeterol is synthesized via asymmetric catalysis or chiral resolution. A racemic mixture of GR 63411B (the precursor) undergoes enantiomeric separation using chiral stationary phases in high-performance liquid chromatography (HPLC). Key parameters include:

Fumarate Salt Formation

The free base reacts with fumaric acid in a stoichiometric ratio (1:1) under controlled conditions. A representative protocol adapted from analogous β₂-agonist syntheses involves:

-

Dissolving picumeterol base in acetone at 25–30°C.

-

Adding fumaric acid dissolved in a water-acetone mixture.

Industrial-Scale Production

While detailed industrial methods are proprietary, general practices include:

Reaction Optimization

Crystallization and Purification

Crystallization is induced by cooling the reaction mixture to 0–5°C. The precipitate is filtered and washed with cold acetone-water (1:2 v/v) to remove residual acids. Final purity is validated via:

| Analytical Method | Target Specification |

|---|---|

| HPLC purity | ≥99.5% |

| Residual solvents | ≤0.5% (ICH guidelines) |

| Heavy metals | ≤10 ppm |

Key Challenges in Synthesis

Enantiomeric Purity Maintenance

Racemization during salt formation is mitigated by:

Impurity Profiling

Common impurities include:

-

Des-chloro derivative : Formed via dehalogenation under acidic conditions.

-

Oxidation products : Generated during prolonged storage or exposure to light.

| Impurity | Retention Time (min) | Acceptable Limit |

|---|---|---|

| Des-chloro picumeterol | 8.2 | ≤0.15% |

| Fumaric acid dimer | 6.7 | ≤0.20% |

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 40°C/75% RH | Hydrolysis | 28 days |

| Light exposure (1.2 M lux) | Oxidation | 14 days |

Recommendations:

-

Store in airtight containers under nitrogen at 2–8°C.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Step 1: Formation of Fumarate Intermediate

Fumaric acid (HO₂CCH=CHCO₂H) undergoes esterification with methanol or ethanol under acidic conditions to produce alkyl fumarates (e.g., diethyl fumarate) . This reaction is critical for generating reactive intermediates:

Step 2: Coupling with Picumeterol Base

The free base form of picumeterol (a secondary amine) reacts with fumaric acid or its activated ester (e.g., 4-nitrophenyl fumarate) in a nucleophilic substitution reaction. This forms the fumarate salt via acid-base interaction :

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetone/water mixture | |

| Temperature | 20–33°C | |

| Catalyst | Sodium carbonate (Na₂CO₃) | |

| Reaction Time | 1–2 hours |

Stability and Degradation Reactions

This compound exhibits sensitivity to hydrolysis and thermal degradation:

Hydrolysis in Aqueous Media

The ester bonds in fumarate salts hydrolyze under acidic or alkaline conditions, regenerating fumaric acid and the free base :

Degradation Kinetics

| Condition | Half-Life (25°C) | Notes | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 hours | Rapid hydrolysis | |

| pH 7.4 (physiological) | 12.8 hours | Moderate stability | |

| 60°C (dry heat) | 8 days | Thermal decomposition observed |

Pharmacological Activation

This compound dissociates in vivo to release picumeterol, which binds β₂-adrenergic receptors. Key metabolic pathways include:

Enzymatic Hydrolysis

Esterases in plasma and tissues catalyze the cleavage of the fumarate moiety, enhancing bioavailability :

Metabolite Profile

| Metabolite | Activity | Concentration in Plasma (µg/mL) | Source |

|---|---|---|---|

| Picumeterol (free base) | β₂-agonist (EC₅₀ = 1.2 nM) | 1.87 (Cₘₐₓ) | |

| Monomethyl fumarate | Inactive | Trace |

Key Research Findings

Scientific Research Applications

Picumeterol fumarate has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study beta2-adrenoceptor agonists and their interactions with receptors.

Biology: The compound is used in studies involving airway smooth muscle relaxation and its effects on respiratory function.

Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Industry: The compound is used in the development of inhalation therapies and other pharmaceutical formulations

Mechanism of Action

Picumeterol fumarate exerts its effects by binding to beta2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of airway smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .

Comparison with Similar Compounds

Salmeterol: Another long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action and long duration of effect.

Indacaterol: A once-daily beta2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease.

Uniqueness of Picumeterol Fumarate: this compound is unique due to its high potency and selectivity for beta2-adrenergic receptors. It has a longer duration of action compared to some other beta2-adrenoceptor agonists, making it a valuable option for long-term management of respiratory conditions .

Q & A

Q. What experimental approaches are recommended for evaluating the β2-adrenergic receptor selectivity of Picumeterol fumarate in vitro?

Methodological Answer: To assess receptor selectivity, use radioligand binding assays with isolated human β1-, β2-, and β3-adrenergic receptors. Compare the half-maximal inhibitory concentration (IC50) values of this compound against reference agonists (e.g., isoproterenol). Include positive and negative controls to validate assay specificity. Receptor selectivity is confirmed if IC50 for β2 receptors is significantly lower than for β1/β3 .

Q. How can researchers ensure the purity of this compound batches in preclinical studies?

Methodological Answer: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm. Prepare standard solutions using USP-grade reference standards. System suitability tests should meet criteria (e.g., ≤2.0% relative standard deviation for peak area). Quantify impurities against validated thresholds (e.g., ≤0.5% for individual unknown impurities) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA-compliant guidelines:

- Use fume hoods for powder handling to avoid inhalation (P261, P271) .

- Wear nitrile gloves and lab coats to prevent dermal exposure (P280) .

- Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can the PICOT framework structure a clinical study on this compound’s long-term efficacy in asthma management?

Methodological Answer:

- P opulation: Adults (18–65 years) with moderate persistent asthma.

- I ntervention: Daily inhaled this compound (12 µg/dose).

- C omparison: Placebo or salmeterol.

- O utcome: Change in forced expiratory volume (FEV1) over 12 months.

- T ime: 12-month follow-up. Use this framework to design a double-blind RCT, ensuring alignment with FINER criteria (Feasible, Novel, Ethical) .

Q. What statistical methods are appropriate for resolving contradictions in preclinical efficacy data for this compound?

Methodological Answer: Conduct a meta-analysis of existing studies using random-effects models to account for heterogeneity. Apply sensitivity analysis to identify outliers or confounders (e.g., dosage variations). Validate findings with in vivo bronchoprotection assays in murine models, measuring airway resistance post-methacholine challenge .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinity to β2-adrenergic receptors. Pair with quantitative structure-activity relationship (QSAR) models to assess absorption/distribution parameters. Validate predictions using ex vivo tracheal ring assays .

Q. What chromatographic techniques are suitable for detecting this compound metabolites in biological samples?

Methodological Answer: Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Prepare plasma samples via protein precipitation (acetonitrile). Use deuterated internal standards (e.g., Picumeterol-d6) to improve quantification accuracy. Limit of detection (LOD) should be ≤1 ng/mL .

Methodological Considerations for Data Reporting

Q. How should researchers present contradictory findings in this compound’s bronchodilatory duration across studies?

Methodological Answer: Use subgroup analysis to stratify data by study design (e.g., animal vs. human trials). Report 95% confidence intervals for effect sizes. Discuss methodological variability (e.g., dosing regimens, endpoint definitions) in the limitations section. Reference PRISMA guidelines for transparent reporting .

Q. What ethical considerations are paramount when designing pediatric trials for this compound?

Methodological Answer: Obtain informed consent from guardians and assent from participants ≥12 years. Include a Data Safety Monitoring Board (DSMB) to review adverse events. Adhere to FDA pediatric trial guidelines (21 CFR 50) and IRB protocols for minimal risk thresholds .

Tables: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.